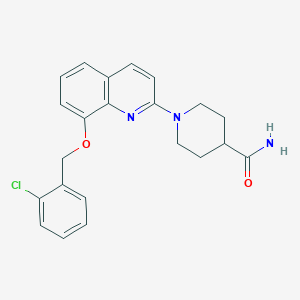
1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline is structurally related to quinine, which is used as a treatment for malaria .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a quinoline ring, a piperidine ring, and a carboxamide group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinoline and piperidine rings, as well as the carboxamide group. These groups could potentially undergo various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Inotropic Activity
A series of derivatives, including 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, demonstrated positive inotropic activity, with one derivative increasing stroke volume significantly in isolated rabbit-heart preparations, compared to the standard drug milrinone (Ji-Yong Liu et al., 2009).
Antimicrobial and Antifungal Activities
A study synthesized and evaluated the antimicrobial and antifungal activities of 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives, revealing promising antimicrobial activities (S. Srinivasan et al., 2010).
Antibacterial Activity Against Multidrug-Resistant Strains
4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives, when introduced to the quinolone core, showed considerable antibacterial activity against quinolone-susceptible and multidrug-resistant strains, particularly against Staphylococcus aureus and Staphylococcus epidermidis (Xiaoguang Huang et al., 2010).
Antipsychotic Agents
Heterocyclic analogues of 1192U90, including some with quinoline carboxamide structures, demonstrated potential as antipsychotic agents with favorable in vitro and in vivo activities, showing potential for reduced extrapyramidal side effects (M. H. Norman et al., 1996).
Antimycobacterial and Antitubercular Activities
Novel carboxamide derivatives of 2-quinolones exhibited significant antimicrobial, antifungal, and antitubercular activities, with some showing promising results against Mycobacterium tuberculosis H37Rv strain (Abhishek Kumar et al., 2014).
Antiplasmodial Activity
Indolo[3,2‐b]quinoline‐C11‐carboxamides demonstrated in vitro antiplasmodial activity against Plasmodium falciparum and showed potential as orally bioavailable antimalarial agents (Ramesh Mudududdla et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[8-[(2-chlorophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-18-6-2-1-4-17(18)14-28-19-7-3-5-15-8-9-20(25-21(15)19)26-12-10-16(11-13-26)22(24)27/h1-9,16H,10-14H2,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWZGHQMAMZDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

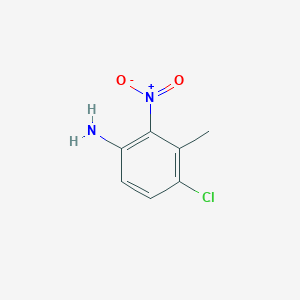
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2515176.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)
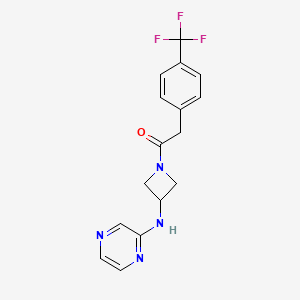
![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/no-structure.png)
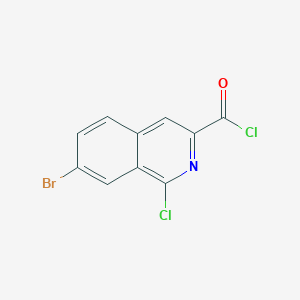

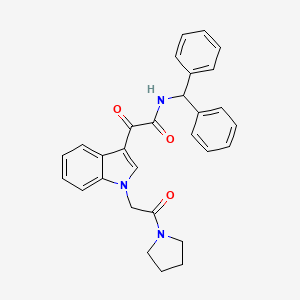
![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)
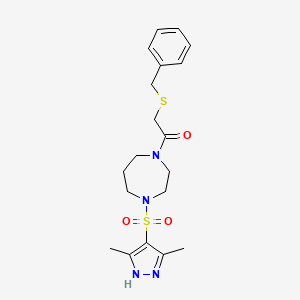
![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)